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Compound of Interest

Compound Name:
((1S,4R)-4-Aminocyclopent-2-en-

1-yl)methanol hydrochloride

Cat. No.: B107887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic

data for (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride. While experimental spectra

for this specific compound are not readily available in the public domain, this document offers a

comprehensive profile based on established chemical principles and data from analogous

structures.

Chemical Structure and Properties
IUPAC Name: [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride

Molecular Formula: C₆H₁₂ClNO

Molecular Weight: 149.62 g/mol

CAS Number: 168960-19-8

Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for (1S,4R)-(4-

Aminocyclopentenylmethanol) hydrochloride, the following tables present predicted data based

on the analysis of its chemical structure and comparison with similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
¹H NMR (Proton NMR)

Solvent: D₂O Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.0 - 5.8 m 2H
Olefinic protons (-

CH=CH-)

~ 4.2 - 4.0 m 1H
Methine proton

adjacent to NH₃⁺

~ 3.7 - 3.5 d 2H

Methylene protons of

the methanol group (-

CH₂OH)

~ 3.0 - 2.8 m 1H

Methine proton

adjacent to the

methanol group

~ 2.6 - 2.4 m 1H
Allylic methylene

proton

~ 1.8 - 1.6 m 1H
Allylic methylene

proton

¹³C NMR (Carbon-13 NMR)

Solvent: D₂O Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~ 135 - 130 Olefinic carbons (-CH=CH-)

~ 65 - 60
Methylene carbon of the methanol group (-

CH₂OH)

~ 58 - 53 Methine carbon adjacent to NH₃⁺

~ 45 - 40 Methine carbon adjacent to the methanol group

~ 35 - 30 Allylic methylene carbon

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3200 - 2800 Strong, Broad
N-H stretch (primary

ammonium salt)

3050 - 3000 Medium =C-H stretch (alkene)

2960 - 2850 Medium C-H stretch (alkane)

1650 - 1630 Weak C=C stretch (alkene)

1600 - 1500 Medium N-H bend (primary amine)

1470 - 1430 Medium CH₂ bend

1050 - 1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS) (Predicted)
Ionization Mode: Electrospray Ionization (ESI+)
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m/z Interpretation

114.09 [M+H]⁺, protonated free amine

96.08 [M+H - H₂O]⁺, loss of water

83.07
[M+H - CH₂OH]⁺, loss of the hydroxymethyl

group

Experimental Protocols
The following is a detailed methodology for the synthesis of (1S,4R)-(4-

Aminocyclopentenylmethanol) hydrochloride, adapted from related synthetic procedures.

Synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol)
hydrochloride
This synthesis involves the hydrolysis of a BOC-protected precursor.

Materials:

tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

Dilute Hydrochloric Acid (e.g., 2M HCl)

Methanol

Diethyl ether

Rotary evaporator

Magnetic stirrer and stir bar

pH meter or pH paper

Standard laboratory glassware

Procedure:
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Dissolve the starting material, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-

yl]carbamate, in a minimal amount of methanol in a round-bottom flask equipped with a

magnetic stir bar.

Cool the solution in an ice bath.

Slowly add an excess of dilute hydrochloric acid to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Once the reaction is complete, concentrate the mixture under reduced pressure using a

rotary evaporator to remove the methanol.

To the remaining aqueous solution, add diethyl ether and stir vigorously to precipitate the

hydrochloride salt.

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl

ether.

Dry the resulting white solid under vacuum to yield (1S,4R)-(4-Aminocyclopentenylmethanol)

hydrochloride.

Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for

spectroscopic analysis.
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Synthesis of Aminocyclopentenylmethanol HCl
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Caption: Synthetic pathway for (1S,4R)-(4-Aminocyclopentenylmethanol) HCl.

General Spectroscopic Analysis Workflow

Spectroscopic Techniques

Data Output

Aminocyclopentenylmethanol HCl Sample
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Caption: A generalized workflow for the spectroscopic analysis of the target compound.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
Aminocyclopentenylmethanol HCl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107887#spectroscopic-data-nmr-ir-ms-of-
aminocyclopentenylmethanol-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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